6-Fluoropyridine-2-carboxamide 6-Fluoropyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 369-03-9
VCID: VC2332526
InChI: InChI=1S/C6H5FN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10)
SMILES: C1=CC(=NC(=C1)F)C(=O)N
Molecular Formula: C6H5FN2O
Molecular Weight: 140.11 g/mol

6-Fluoropyridine-2-carboxamide

CAS No.: 369-03-9

Cat. No.: VC2332526

Molecular Formula: C6H5FN2O

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoropyridine-2-carboxamide - 369-03-9

Specification

CAS No. 369-03-9
Molecular Formula C6H5FN2O
Molecular Weight 140.11 g/mol
IUPAC Name 6-fluoropyridine-2-carboxamide
Standard InChI InChI=1S/C6H5FN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10)
Standard InChI Key IKRHXEUDAFUUKD-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)F)C(=O)N
Canonical SMILES C1=CC(=NC(=C1)F)C(=O)N

Introduction

Chemical Structure and Physical Properties

Molecular Structure

6-Fluoropyridine-2-carboxamide, also known as 6-Fluoropicolinamide, is an organic compound with the molecular formula C₆H₅FN₂O . The structure features a pyridine ring with a fluorine atom at the 6-position and a carboxamide group at the 2-position . This strategic positioning of functional groups contributes to the compound's chemical reactivity and biological interactions.

Physical and Chemical Data

The compound is characterized by several important physical properties that influence its handling and applications in laboratory and industrial settings. These properties are summarized in the table below:

PropertyValue
CAS Number369-03-9
Molecular FormulaC₆H₅FN₂O
Molecular Weight140.115 g/mol
Physical StateSolid
Melting Point134-137°C
Boiling Point287.9±25.0°C at 760 mmHg
Density1.3±0.1 g/cm³
Flash Point127.9±23.2°C

Table 1: Physical and chemical properties of 6-Fluoropyridine-2-carboxamide

The pyridine ring structure contributes to the compound's aromaticity, while the fluorine substitution significantly influences its electronic properties. The carboxamide group provides hydrogen bonding capabilities that affect the compound's solubility profile and interactions with biological targets.

Synthesis Methods

Reaction Conditions

Synthesis reactions for 6-Fluoropyridine-2-carboxamide typically require controlled conditions to ensure high yield and purity. These reactions are often conducted under inert atmospheres to prevent oxidation or unwanted side reactions. The presence of the fluorine substituent requires consideration of its electronic effects when planning synthetic routes and selecting reaction conditions.

Chemical Reactivity

Key Reaction Patterns

The reactivity profile of 6-Fluoropyridine-2-carboxamide is influenced by both the pyridine ring and its functional groups. The compound can participate in various reactions typical of both fluorinated aromatics and amides:

  • Nucleophilic aromatic substitution reactions, particularly at the position bearing the fluorine atom

  • Amide hydrolysis under acidic or basic conditions

  • Coordination chemistry involving the nitrogen atom of the pyridine ring

  • Hydrogen bonding interactions through the carboxamide group

These reaction patterns make 6-Fluoropyridine-2-carboxamide a versatile intermediate in organic synthesis and contribute to its potential applications in medicinal chemistry.

Applications in Medicinal Chemistry

Pharmacological Significance

6-Fluoropyridine-2-carboxamide has attracted significant attention in medicinal chemistry research due to its structural features that can influence drug-like properties. The compound exhibits notable biological activity, particularly in neuropharmacology contexts. Research indicates potential interactions with serotonin receptors, which are crucial for mood regulation and other neurological functions.

Structure-Activity Relationships

The fluorine atom in 6-Fluoropyridine-2-carboxamide plays a critical role in its biological activity. Fluorine substitution can:

  • Enhance binding affinity and selectivity toward specific biological targets

  • Improve metabolic stability by blocking potential sites of enzymatic degradation

  • Alter the electronic properties of the molecule, affecting its interactions with receptors

  • Modify the lipophilicity profile, potentially improving membrane permeability

These modifications make 6-Fluoropyridine-2-carboxamide and its derivatives valuable scaffolds for drug discovery programs targeting various therapeutic areas.

Recent Research Developments

Emerging Applications

Recent research has expanded the understanding of 6-Fluoropyridine-2-carboxamide's potential applications. While specific detailed studies were limited in the available search results, related fluorinated pyridine compounds have shown promise in areas such as:

  • Development of PET imaging tracers, particularly those targeting neurological conditions

  • Exploration of novel antimicrobial agents

  • Investigation as scaffolds for new therapeutic agents targeting various disease states

Structure Modifications

Research into structural analogs of 6-Fluoropyridine-2-carboxamide demonstrates how modifications can significantly alter biological activity. For example:

  • 6-Bromo-5-fluoropyridine-2-carboxamide has been investigated for potential applications in Positron Emission Tomography (PET) research, specifically in developing tracers for imaging Monoamine Oxidase B (MAO-B) activity in the brain

  • 3-Amino-6-fluoropyridine-2-carboxamide introduces an amino group that affects the compound's reactivity and interaction with biological targets

These structural variations highlight the versatility of the core structure and its potential for further development.

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